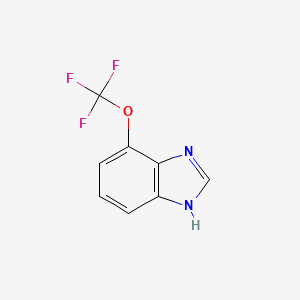
2-Bromo-4-nitrophenyl triflate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-nitrophenyl triflate is an organic compound with the molecular formula C6H3BrF3NO4S. It is a triflate ester derived from 2-bromo-4-nitrophenol. This compound is known for its utility in various organic synthesis reactions, particularly in the field of cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenyl triflate typically involves the reaction of 2-bromo-4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-Bromo-4-nitrophenyl triflate undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the triflate group with a nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions, where it acts as an electrophilic partner.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols. The reaction typically requires a polar aprotic solvent and a base.
Cross-Coupling Reactions: Palladium catalysts are often used, along with bases such as potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学的研究の応用
2-Bromo-4-nitrophenyl triflate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-4-nitrophenyl triflate in chemical reactions involves the activation of the aromatic ring towards nucleophilic attack. The triflate group is a good leaving group, facilitating the substitution reactions. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of the triflate and the coupling partner.
類似化合物との比較
4-Nitrophenyl triflate: Similar in structure but lacks the bromine substituent.
2-Bromo-4-nitrophenyl nonaflate: Similar but with a different sulfonate ester group.
Uniqueness: 2-Bromo-4-nitrophenyl triflate is unique due to the presence of both bromine and nitro groups, which enhance its reactivity in various chemical reactions. The bromine atom can also participate in further functionalization, providing additional versatility in synthetic applications.
特性
分子式 |
C7H3BrF3NO5S |
|---|---|
分子量 |
350.07 g/mol |
IUPAC名 |
(2-bromo-4-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF3NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H |
InChIキー |
ORUKXYYVSSWLDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)
![2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)
![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)


![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)



![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)


